molecular formula C33H42O3 B1250347 Clovanemagnolol

Clovanemagnolol

Cat. No. B1250347
M. Wt: 486.7 g/mol
InChI Key: YVMBMEXRHOXCPM-IKQHHCORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clovanemagnolol is a natural product found in Magnolia obovata and Magnolia grandiflora with data available.

Scientific Research Applications

Neurotrophic Properties

Clovanemagnolol, a small molecule derived from the bark of the Bigleaf Magnolia tree, has been identified as a potent neurotrophic agent. It promotes the growth of embryonic hippocampal and cortical neurons in serum-free medium at concentrations as low as 10 nM. Its ability to promote neuronal growth positions it as a candidate for regenerative medicine applications (Khaing et al., 2011).

Synthesis and Biological Studies

The development of syntheses for natural products like clovanemagnolol has facilitated their study in biological contexts. Clovanemagnolol has shown neurotrophic properties, promoting neuronal growth and inducing choline acetyltransferase activity, which is vital for the study of neuroregenerative processes (Cheng et al., 2012).

Structural Elucidation and Synthesis

The structure of clovanemagnolol was first elucidated from Magnolia obovata and substantiated by biomimetic synthesis. Its neurotrophic activity at low concentrations (10^-7 M) in neuronal cell culture systems underlines its potential in neurological studies (Fukuyama et al., 1990).

Mechanism of Action in Neuronal Growth

Studies have utilized Caenorhabditis elegans to link small-molecule screens with mutant and RNAi technologies, providing insights into the mechanism of action of compounds like clovanemagnolol. This approach led to the identification of kinesin light chain-1 (KLC-1) as a putative target of clovanemagnolol, contributing to our understanding of its role in axonal branching and neuronal growth (Zlotkowski et al., 2013).

Biomimetic Syntheses for Neuroregenerative Studies

Biomimetic syntheses of clovanemagnolol, guided by its postulated biosynthetic pathways, have facilitated its availability for neuroregenerative studies. This approach highlights the significance of synthetic chemistry in the study of natural neurotrophic compounds (Cheng et al., 2010).

properties

Product Name

Clovanemagnolol

Molecular Formula

C33H42O3

Molecular Weight

486.7 g/mol

IUPAC Name

(1S,2S,5S,8R,9R)-2-[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecan-9-ol

InChI

InChI=1S/C33H42O3/c1-6-8-22-10-12-26(34)24(18-22)25-19-23(9-7-2)11-13-27(25)36-30-20-31(3,4)28-14-16-32(5)21-33(28,30)17-15-29(32)35/h6-7,10-13,18-19,28-30,34-35H,1-2,8-9,14-17,20-21H2,3-5H3/t28-,29+,30-,32+,33-/m0/s1

InChI Key

YVMBMEXRHOXCPM-IKQHHCORSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@](C1)(CC[C@H]2O)[C@H](CC3(C)C)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O

Canonical SMILES

CC1(CC(C23C1CCC(C2)(C(CC3)O)C)OC4=C(C=C(C=C4)CC=C)C5=C(C=CC(=C5)CC=C)O)C

synonyms

clovanemagnolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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